molecular formula C38H30 B12538046 1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene CAS No. 676123-09-4

1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene

Cat. No.: B12538046
CAS No.: 676123-09-4
M. Wt: 486.6 g/mol
InChI Key: FFHMKKZNJHRMMV-UHFFFAOYSA-N
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Description

1,1’-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene: is an organic compound with a complex structure characterized by multiple phenylene and ethene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene typically involves multi-step organic reactions. One common method includes the coupling of phenylene and ethene derivatives under controlled conditions. The reaction may involve catalysts such as palladium or nickel to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

1,1’-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 1,1’-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene: shares structural similarities with other phenylene-ethene compounds.

    Benzene derivatives: Compounds like benzene and its derivatives have similar aromatic properties.

Uniqueness

The unique arrangement of phenylene and ethene groups in 1,1’-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

676123-09-4

Molecular Formula

C38H30

Molecular Weight

486.6 g/mol

IUPAC Name

1,4-bis[2-[3-(2-phenylethenyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C38H30/c1-3-9-31(10-4-1)21-25-35-13-7-15-37(29-35)27-23-33-17-19-34(20-18-33)24-28-38-16-8-14-36(30-38)26-22-32-11-5-2-6-12-32/h1-30H

InChI Key

FFHMKKZNJHRMMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=C(C=C3)C=CC4=CC=CC(=C4)C=CC5=CC=CC=C5

Origin of Product

United States

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